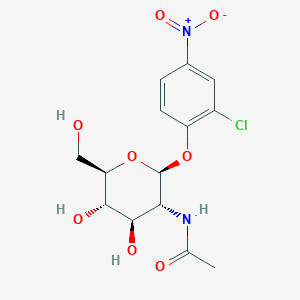
2-Cloro-4-nitrofenil-N-acetil-beta-D-glucosaminida
Descripción general
Descripción
2-Chloro-4-nitrophenyl-N-acetylglucosaminide is a synthetic compound used primarily as a substrate in enzymatic assays. It is particularly useful in the determination of N-acetyl-beta-D-glucosaminidase activity, an enzyme involved in the degradation of glycosaminoglycans . This compound is characterized by its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrophenyl-N-acetylglucosaminide is widely used in scientific research, particularly in the fields of biochemistry and clinical chemistry. It serves as a chromogenic substrate for the detection and quantification of N-acetyl-beta-D-glucosaminidase activity in various biological samples, including urine and tissue extracts . This application is crucial for the diagnosis and monitoring of renal diseases, as elevated levels of N-acetyl-beta-D-glucosaminidase are indicative of kidney damage .
In addition to its use in clinical diagnostics, 2-Chloro-4-nitrophenyl-N-acetylglucosaminide is also employed in the study of enzyme kinetics and the characterization of enzyme inhibitors. Its chromogenic properties make it an ideal substrate for high-throughput screening assays in drug discovery .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide (Cnp-nag) is the enzyme hexosaminidase . Hexosaminidase is responsible for the hydrolysis of N-acetyl-D-hexosamines in glycoproteins and glycolipids.
Mode of Action
Cnp-nag acts as a substrate for hexosaminidase . The enzymatic action cleaves the glycosidic bond in Cnp-nag, resulting in the formation of 2-chloro-4-nitrophenolate .
Result of Action
The enzymatic action on Cnp-nag results in the formation of 2-chloro-4-nitrophenolate . This compound can be detected and measured at 405 nm, providing a method for quantifying hexosaminidase activity .
Action Environment
The action of Cnp-nag is influenced by environmental factors such as temperature and pH, which can affect the activity of hexosaminidase. For instance, optimal temperature ranges for some hexosaminidases have been reported to be between 37–60 °C . Additionally, the presence of other substrates and inhibitors can also influence the efficacy of Cnp-nag as a hexosaminidase substrate.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is known to interact with various enzymes, proteins, and other biomolecules. It is a widely used substrate for the enzyme N-acetyl-beta-D-glucosaminidase . The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate, which can be measured at 405 nm .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide involves its interaction with the enzyme N-acetyl-beta-D-glucosaminidase. The enzyme cleaves the glycosidic bond of the compound, releasing 4-nitrophenol . This process can be quantified by colorimetric detection at 405 nm, providing a measure of N-acetyl-beta-D-glucosaminidase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-D-glucosaminidase. The enzyme cleaves the glycosidic bond of the compound, releasing 4-nitrophenol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide typically involves the reaction of 2-chloro-4-nitrophenol with N-acetyl-beta-D-glucosamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The product is then purified through crystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with consistent quality and yield. The reaction conditions are optimized to ensure high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-nitrophenyl-N-acetylglucosaminide primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by N-acetyl-beta-D-glucosaminidase, resulting in the release of 2-chloro-4-nitrophenol and N-acetyl-beta-D-glucosamine .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under mild conditions, such as a pH range of 4.5 to 6.5, which is optimal for the activity of N-acetyl-beta-D-glucosaminidase. The reaction can be monitored spectrophotometrically by measuring the absorbance of 2-chloro-4-nitrophenol at 405 nm .
Major Products: The major products of the hydrolysis reaction are 2-chloro-4-nitrophenol and N-acetyl-beta-D-glucosamine. These products can be easily quantified to determine the enzymatic activity .
Comparación Con Compuestos Similares
2-Chloro-4-nitrophenyl-N-acetylglucosaminide is similar to other chromogenic substrates used for the detection of glycosidase activity, such as 4-nitrophenyl-N-acetyl-beta-D-glucosaminide and 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide . it is unique in its ability to provide high sensitivity and specificity for N-acetyl-beta-D-glucosaminidase activity . The presence of the 2-chloro group enhances its chromogenic properties, making it a preferred substrate in certain assays .
List of Similar Compounds:- 4-Nitrophenyl-N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
- 2-Chloro-4-nitrophenyl-beta-D-glucopyranoside
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCYDPSFMEFFL-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145952 | |
| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103614-82-0 | |
| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B216642.png)

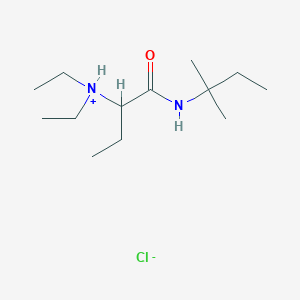
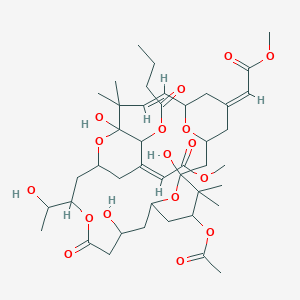
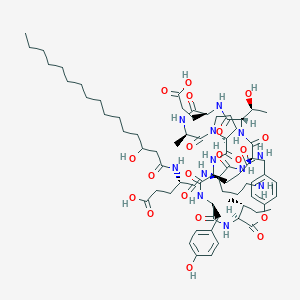
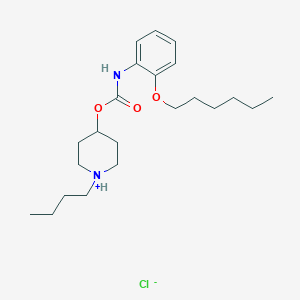

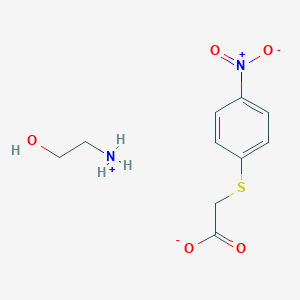

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)
![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
